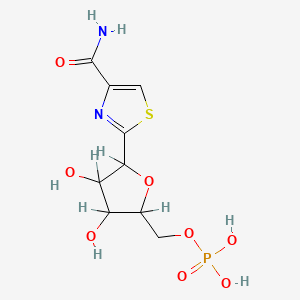
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 343494 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 343494 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger NSC 343494 molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups within the molecule to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 343494 is scaled up using large reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize impurities. The use of catalysts is also common to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
NSC 343494 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving NSC 343494 typically use reagents such as:
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of NSC 343494 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
NSC 343494 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 343494 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 343494 involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and cellular processes. For example, NSC 343494 may inhibit certain enzymes or receptors, leading to changes in cellular function and potentially therapeutic effects.
Comparison with Similar Compounds
NSC 343494 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 343495: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 343496: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
In comparison, NSC 343494 stands out due to its specific interactions with molecular targets and its potential therapeutic benefits, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
83091-86-5 |
|---|---|
Molecular Formula |
C9H13N2O8PS |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c10-8(14)3-2-21-9(11-3)7-6(13)5(12)4(19-7)1-18-20(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H2,15,16,17) |
InChI Key |
XDDGVTBJYGSVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















